

Spectroscopic Data of N-Hydroxy-N-phenylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N-Hydroxy-N-phenylacetamide</i>
CAS No.:	1795-83-1
Cat. No.:	B1220185

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **N-Hydroxy-N-phenylacetamide** (CAS No. 1795-83-1), a significant metabolite of acetanilide.^[1] While direct experimental spectra for this compound are not readily available in public databases, this document, exercising full editorial control, synthesizes theoretical knowledge with spectral data from analogous compounds to offer a robust predictive interpretation for researchers, scientists, and professionals in drug development. This guide is structured to elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in the fundamental principles of spectroscopic analysis and providing detailed, field-proven insights into experimental design and data interpretation.

Introduction: The Significance of N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide, with the molecular formula $C_8H_9NO_2$, is a key intermediate in the metabolic pathway of acetanilide, a compound of historical importance in pharmacology.[1] Understanding its structural and electronic properties through spectroscopic analysis is crucial for toxicology studies, metabolite identification, and the design of new pharmaceutical agents. This guide aims to bridge the current gap in readily accessible experimental data by providing a detailed theoretical and comparative spectroscopic analysis.

Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_8H_9NO_2$	
Molecular Weight	151.16 g/mol	
IUPAC Name	N-hydroxy-N-phenylacetamide	
CAS Number	1795-83-1	

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental NMR spectra for **N-Hydroxy-N-phenylacetamide**, the following predictions are based on the analysis of structurally similar compounds, primarily N-phenylacetamide, and established principles of NMR theory.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms. The presence of the electron-withdrawing N-hydroxy group is anticipated to induce downfield shifts for adjacent protons compared to N-phenylacetamide.

Table 1: Predicted 1H NMR Chemical Shifts for **N-Hydroxy-N-phenylacetamide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Acetyl (CH ₃)	~2.2	Singlet	3H	The methyl protons are deshielded by the adjacent carbonyl group. The N-hydroxy group may cause a slight downfield shift compared to the ~2.1 ppm seen in N-phenylacetamide.
Aromatic (C ₆ H ₅)	7.3 - 7.6	Multiplet	5H	The protons on the phenyl ring will appear as a complex multiplet. The ortho and para protons are expected to be the most deshielded due to the electronic effects of the N-acetyl-N-hydroxyamino group.
Hydroxyl (N-OH)	9.0 - 10.0	Broad Singlet	1H	The hydroxyl proton is acidic and its chemical shift is highly dependent on

solvent,
concentration,
and temperature.

It is expected to
be a broad signal
that may
exchange with
D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-OH proton.
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **N-Hydroxy-N-phenylacetamide**

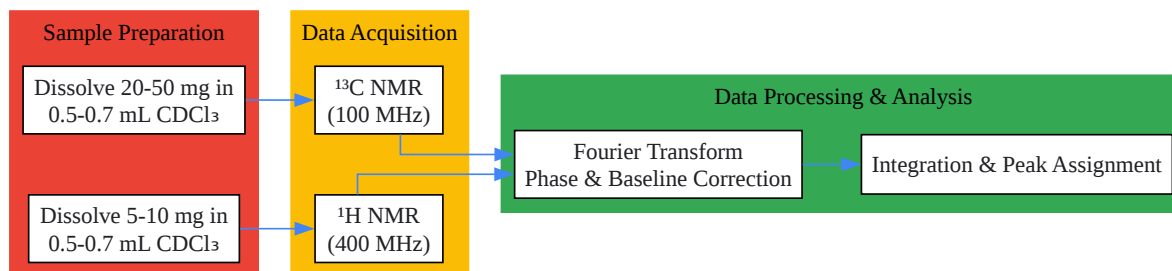
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Acetyl (CH ₃)	~21	The methyl carbon is in a typical range for an acetyl group.
Carbonyl (C=O)	~170	The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the resonance effect of the amide group.
Aromatic (C-N)	~142	The ipso-carbon attached to the nitrogen is expected to be deshielded due to the direct attachment of the electronegative nitrogen atom.
Aromatic (ortho-C)	~122	
Aromatic (meta-C)	~129	
Aromatic (para-C)	~125	

Experimental Protocol for ¹³C NMR Spectroscopy:

- **Sample Preparation:** A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR.
- **Instrument:** A high-field NMR spectrometer is advantageous for achieving good sensitivity and resolution.
- **Data Acquisition:** Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.

- Data Processing: Similar to ^1H NMR, the data is processed using Fourier transformation and corrections.

Logical Workflow for NMR Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **N-Hydroxy-N-phenylacetamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
O-H Stretch (hydroxyl)	3200-3000	Broad, Medium	The broadness is due to hydrogen bonding.
C-H Stretch (aromatic)	3100-3000	Medium	Characteristic of C-H bonds on a phenyl ring.
C-H Stretch (aliphatic)	2950-2850	Weak	From the methyl group.
C=O Stretch (amide)	1680-1650	Strong	The carbonyl stretch is a very strong and characteristic absorption for amides. The N-hydroxy group may slightly lower the frequency compared to a standard secondary amide.
C=C Stretch (aromatic)	1600-1450	Medium-Weak	Multiple bands are expected in this region due to the phenyl ring.
N-O Stretch	950-900	Medium	Characteristic of the N-O single bond.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
- Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

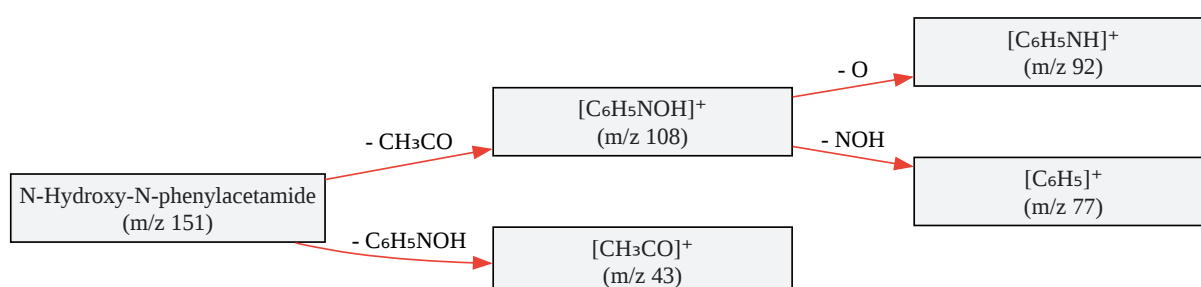
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum:

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 151, corresponding to the molecular weight of **N-Hydroxy-N-phenylacetamide**.
- Key Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce fragmentation. A plausible fragmentation pattern is outlined below.

Proposed Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation of **N-Hydroxy-N-phenylacetamide**.

Table 4: Predicted Key Fragments in the Mass Spectrum of **N-Hydroxy-N-phenylacetamide**

m/z	Proposed Fragment	Rationale
151	$[\text{C}_8\text{H}_9\text{NO}_2]^+$	Molecular Ion
108	$[\text{C}_6\text{H}_5\text{NOH}]^+$	Loss of a ketene radical ($\text{CH}_2=\text{C}=\text{O}$) from the molecular ion.
92	$[\text{C}_6\text{H}_5\text{NH}]^+$	Loss of an oxygen atom from the m/z 108 fragment.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment in aromatic compounds.
43	$[\text{CH}_3\text{CO}]^+$	Acylium ion, a very common and stable fragment.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC. For less stable compounds, direct infusion into the mass spectrometer using a technique like Electrospray Ionization (ESI) may be more appropriate.
- **Ionization:** Electron Impact (EI) at 70 eV is a standard method for inducing fragmentation and creating a characteristic mass spectrum. ESI is a softer ionization technique that often results in a more prominent molecular ion peak.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of **N-Hydroxy-N-phenylacetamide**. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, a comprehensive analytical framework has been established. This guide serves as a valuable resource for researchers in the fields of drug metabolism, toxicology, and medicinal chemistry, enabling them to anticipate and interpret the spectroscopic data of this important metabolite, even in the absence of readily available experimental spectra. The provided protocols offer a standardized approach to acquiring high-quality data, ensuring scientific rigor and reproducibility.

References

- PubChem. (n.d.). N-Phenylglycolhydroxamate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Spectroscopic Data of N-Hydroxy-N-phenylacetamide: A Technical Guide for Researchers\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[<https://www.benchchem.com/product/b1220185/docs#spectroscopic-data-of-n-hydroxy-n-phenylacetamide-a-technical-guide-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)